molecular formula C11H10ClNO2 B11798597 5-(3-Chloro-4-methoxyphenyl)-4-methylisoxazole

5-(3-Chloro-4-methoxyphenyl)-4-methylisoxazole

Cat. No.: B11798597
M. Wt: 223.65 g/mol
InChI Key: PJBCOALMSJIMKZ-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methoxyphenyl)-4-methylisoxazole is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, and a methyl group on the isoxazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-methoxyphenyl)-4-methylisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring using an acid catalyst . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents is carefully managed to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methoxyphenyl)-4-methylisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Chloro-4-methoxyphenyl)-4-methylisoxazole is used in various scientific research fields:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 5-(3-Chloro-4-methoxyphenyl)-4-methylisoxazole exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site . The pathways involved often include inhibition of inflammatory mediators or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chloro-4-methoxyphenyl)furfural: Another compound with similar substituents but a different core structure.

    3-Chloro-4-methoxyphenyl derivatives: Various derivatives with different functional groups attached to the phenyl ring.

Uniqueness

5-(3-Chloro-4-methoxyphenyl)-4-methylisoxazole is unique due to its isoxazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-4-methyl-1,2-oxazole

InChI

InChI=1S/C11H10ClNO2/c1-7-6-13-15-11(7)8-3-4-10(14-2)9(12)5-8/h3-6H,1-2H3

InChI Key

PJBCOALMSJIMKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1)C2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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